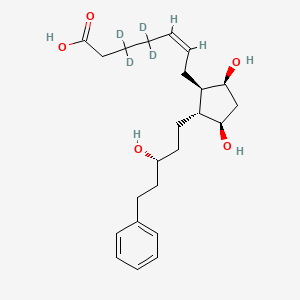
Latanoprost (free acid)-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latanoprost (free acid)-d4 is a deuterated analog of latanoprost, a synthetic prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of latanoprost due to its stability and resistance to metabolic degradation .
Mechanism of Action
Mode of Action
Latanoprost acts as a selective FP receptor agonist . Its primary mode of action involves increasing the uveoscleral outflow of aqueous humor . This action increases the sclera’s permeability to aqueous humor, thereby lowering intraocular pressure .
Biochemical Pathways
Latanoprost is an esterified prodrug of prostaglandin F2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . This activation process is a key part of the biochemical pathway that allows Latanoprost to exert its therapeutic effects. The increased outflow of aqueous humor that results from Latanoprost’s action on the FP receptor helps to reduce intraocular pressure .
Pharmacokinetics
Latanoprost exhibits favorable pharmacokinetic properties. After topical administration, about 1% of the dose penetrates the human eye, with the remaining portion absorbed into the systemic circulation through blood vessels in the conjunctiva and mucous membranes of the nose, pharynx, esophagus, and gastrointestinal tract . The maximum plasma concentration for Latanoprost occurs 0.25 hours after administration . After hepatic beta-oxidation, the metabolites of Latanoprost are primarily excreted by the kidneys .
Result of Action
The primary result of Latanoprost’s action is a reduction in intraocular pressure. This is achieved through its effect on increasing the outflow of aqueous humor . It has been found to reduce both diurnal and nocturnal intraocular pressure . Additionally, Latanoprost has been shown to act synergistically with other anti-glaucoma medications .
Action Environment
The action of Latanoprost can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride (BAK), a common preservative in ophthalmic solutions, can affect the pharmacokinetics of Latanoprost . Furthermore, the efficacy of Latanoprost can be affected by the physiological environment of the eye, such as the pH and the presence of other ocular medications .
Biochemical Analysis
Biochemical Properties
Latanoprost (free acid)-d4 interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells . It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor .
Cellular Effects
This compound has been shown to have effects on various types of cells. It exhibits hypertrichotic adverse effects on eyelash hair follicles . It stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production . This results in longer, thicker, and darker eyelashes, an overall effect named hypertrichosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It acts as a selective F prostanoid (FP) receptor agonist . The primary mode of action is the increased uveoscleral outflow of aqueous humor . It increases the sclera’s permeability to aqueous humor, thus lowering intraocular pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. A study found that at 24 weeks at the Latanoprost-treated site, the density was significantly higher than baseline and placebo .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study found that the effects of latanoprost on bald scalp of primate model of human androgenic alopecia macaques, suggested to be dose-dependent .
Metabolic Pathways
This compound is involved in the metabolic pathway of prostaglandin synthesis. It is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Transport and Distribution
It is known that it is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid .
Subcellular Localization
It is known that it interacts with the prostaglandin receptors in the dermal papilla and the outer root sheath cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Latanoprost (free acid)-d4 involves the deuteration of latanoprost at specific positions. The process typically starts with the preparation of the latanoprost precursor, followed by selective deuteration using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the deuterated compound from its non-deuterated counterparts .
Chemical Reactions Analysis
Types of Reactions: Latanoprost (free acid)-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
Latanoprost (free acid)-d4 has a wide range of applications in scientific research:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of latanoprost metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
Bimatoprost: Another prostaglandin analog used to treat glaucoma, but with different pharmacokinetic properties.
Travoprost: Similar in function but differs in its chemical structure and receptor affinity.
Tafluprost: A prostaglandin analog with a unique side chain that provides different pharmacological effects.
Uniqueness of Latanoprost (free acid)-d4: this compound is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and in the development of new therapeutic agents .
Properties
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-GPPKKVIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

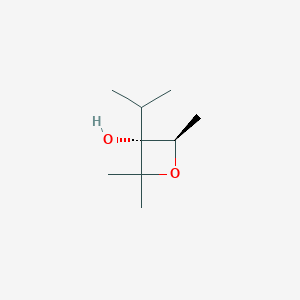
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
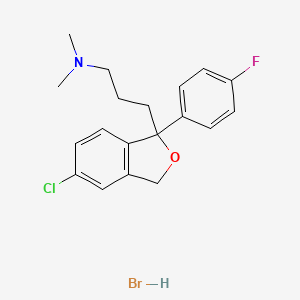
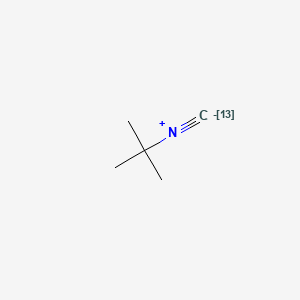
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)
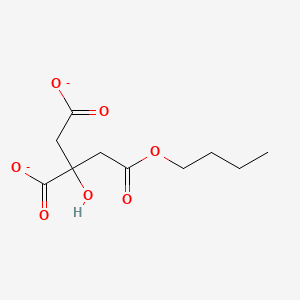

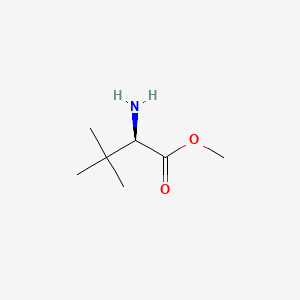
![1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-7-phenylmethoxyindazole-3-carboxamide](/img/structure/B569851.png)
